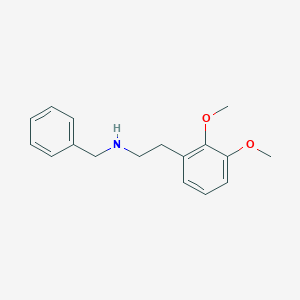

Benzeneethanamine, 2,3-dimethoxy-N-(phenylmethyl)-

Description

Benzeneethanamine, 2,3-dimethoxy-N-(phenylmethyl)- is a substituted phenethylamine derivative characterized by a benzene ring with methoxy groups at the 2- and 3-positions and an N-benzyl substitution on the ethylamine side chain. Its molecular formula is C₁₇H₂₁NO₂, with a molecular weight of 283.35 g/mol (estimated).

Properties

CAS No. |

101582-35-8 |

|---|---|

Molecular Formula |

C17H21NO2 |

Molecular Weight |

271.35 g/mol |

IUPAC Name |

N-benzyl-2-(2,3-dimethoxyphenyl)ethanamine |

InChI |

InChI=1S/C17H21NO2/c1-19-16-10-6-9-15(17(16)20-2)11-12-18-13-14-7-4-3-5-8-14/h3-10,18H,11-13H2,1-2H3 |

InChI Key |

KTGPCYXLJRRTQV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1OC)CCNCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzeneethanamine, 2,3-dimethoxy-N-(phenylmethyl)- typically involves the reaction of 2,3-dimethoxybenzaldehyde with benzylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Benzeneethanamine, 2,3-dimethoxy-N-(phenylmethyl)- can undergo oxidation reactions, typically resulting in the formation of corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form amines or alcohols, depending on the conditions and reagents used.

Substitution: It can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products:

Oxidation: Formation of 2,3-dimethoxybenzaldehyde or 2,3-dimethoxybenzoic acid.

Reduction: Formation of 2,3-dimethoxybenzylamine or 2,3-dimethoxybenzyl alcohol.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Benzeneethanamine, 2,3-dimethoxy-N-(phenylmethyl)- is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the interactions of amine-containing molecules with biological receptors. It can act as a ligand in binding studies.

Industry: In the industrial sector, it is used in the manufacture of dyes, polymers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzeneethanamine, 2,3-dimethoxy-N-(phenylmethyl)- involves its interaction with specific molecular targets such as enzymes or receptors. The methoxy groups and the amine functionality play crucial roles in binding to these targets, influencing biological pathways and eliciting specific responses.

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Comparisons

Biological Activity

Benzeneethanamine, 2,3-dimethoxy-N-(phenylmethyl)-, also known by its chemical identifier C17H21NO2, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings that contribute to our understanding of its biological activity.

Chemical Structure and Properties

The molecular structure of Benzeneethanamine, 2,3-dimethoxy-N-(phenylmethyl)- is characterized by the following features:

- Chemical Formula : C17H21NO2

- Molecular Weight : 271.36 g/mol

- Functional Groups : The compound contains an amine group and methoxy substituents on the benzene ring.

Benzeneethanamine derivatives often exhibit activity as serotonin receptor agonists. Specifically, compounds with similar structures have been shown to interact with the 5-HT2A receptor, which is implicated in various physiological processes including mood regulation and perception.

Pharmacological Effects

Research indicates that Benzeneethanamine, 2,3-dimethoxy-N-(phenylmethyl)- may exhibit:

- Psychoactive Effects : Similar compounds have been associated with hallucinogenic properties due to their action on serotonin receptors.

- Potential Therapeutic Uses : Investigations into its effects on mood disorders and anxiety suggest a role in therapeutic applications.

Toxicological Profile

While specific toxicity data for Benzeneethanamine, 2,3-dimethoxy-N-(phenylmethyl)- is limited, related compounds have shown varying degrees of toxicity. It is crucial to assess the safety profile through comprehensive toxicological studies.

Case Studies

-

Psychoactive Substance Research :

- A study on related phenethylamines demonstrated significant binding affinity to the 5-HT2A receptor, indicating a potential for psychoactive effects .

- The metabolism of structurally similar compounds has been documented, revealing extensive metabolic pathways that could inform the pharmacokinetics of Benzeneethanamine derivatives .

- Metabolism Studies :

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.